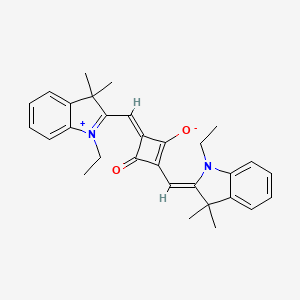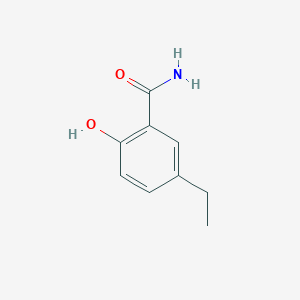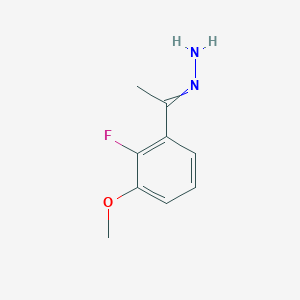
4',4-Difluorobiphenyl-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,4-Difluorobiphenyl-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to a biphenyl structure, with an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’,4-Difluorobiphenyl-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: The biphenyl compound undergoes selective fluorination to introduce fluorine atoms at the 4 and 4’ positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: The fluorinated biphenyl is then subjected to amination at the 2-position. This step can be carried out using palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, with appropriate amine sources and ligands.
Industrial Production Methods: In an industrial setting, the production of 4’,4-Difluorobiphenyl-2-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4’,4-Difluorobiphenyl-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts like copper or palladium.
Major Products: The major products formed from these reactions include nitro, nitroso, and substituted biphenyl derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
4’,4-Difluorobiphenyl-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 4’,4-Difluorobiphenyl-2-amine exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis, depending on its specific application and context.
Comparación Con Compuestos Similares
4-Fluorobiphenyl: A related compound with a single fluorine atom, used in similar applications but with different reactivity and properties.
2,2’-Difluorobiphenyl: Another fluorinated biphenyl derivative with fluorine atoms at different positions, leading to distinct chemical behavior.
4,4’-Difluorodiphenyl: A compound with a similar structure but without the amine group, used in materials science and organic synthesis.
Uniqueness: 4’,4-Difluorobiphenyl-2-amine stands out due to the presence of both fluorine atoms and an amine group, which confer unique electronic and steric properties. These features make it particularly valuable in the design of novel materials and pharmaceuticals with specific desired characteristics.
Propiedades
Fórmula molecular |
C12H9F2N |
|---|---|
Peso molecular |
205.20 g/mol |
Nombre IUPAC |
5-fluoro-2-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,15H2 |
Clave InChI |
KKCGBKNRAMGQEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



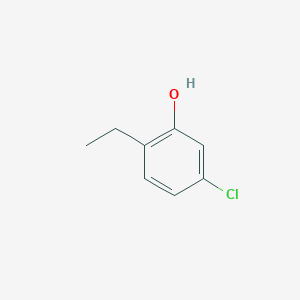
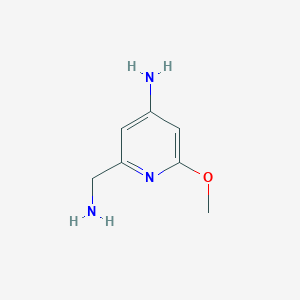

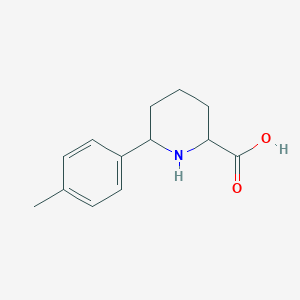
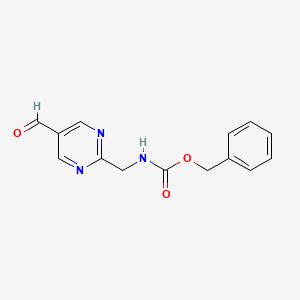

![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)

